

Characterization of G0-C14 Nanoparticles by Dynamic Light Scattering (DLS)

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Compound of Interest		
Compound Name:	G0-C14	
Cat. No.:	B10857302	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

G0-C14 is a cationic lipid that has demonstrated significant potential in the formulation of nanoparticles for therapeutic delivery, particularly for nucleic acids like small interfering RNA (siRNA).[1] The physicochemical characteristics of these nanoparticles, such as their size, size distribution, and surface charge, are critical parameters that influence their stability, biocompatibility, cellular uptake, and therapeutic efficacy. Dynamic Light Scattering (DLS) is a non-invasive and widely used analytical technique for the characterization of nanoparticles in suspension.[2][3] This document provides a detailed protocol for the characterization of **G0-C14** nanoparticles using DLS, including the measurement of hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Principle of Dynamic Light Scattering

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in a sample by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[2] Smaller particles move more rapidly in suspension, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is



used to relate the measured diffusion coefficient of the particles to their hydrodynamic diameter.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the velocity of the particles in a liquid when an electric field is applied, a technique known as electrophoretic light scattering (ELS). A high absolute zeta potential value (typically > ±30 mV) indicates good stability and resistance to aggregation.

Data Presentation

The following tables summarize representative quantitative data obtained from the DLS characterization of cationic lipid nanoparticles, including formulations similar to those involving **G0-C14**.

Table 1: Hydrodynamic Size and Polydispersity Index (PDI) of Cationic Lipid Nanoparticles

Formulation	Mean Hydrodynamic Diameter (d.nm)	Polydispersity Index (PDI)	Reference
Cationic Lipid NP - Formulation A	102.2 ± 15.2	< 0.2	[4]
Cationic Lipid NP - Formulation B	140	0.17 - 0.24	
Cationic Lipid NP - Formulation C	80	0.17 - 0.24	[5]
PLGA-PEG/G0-C14 NP (siRNA)	~100-150	Not Specified	[6][7]
LNP PTEN-siRNA	55 ± 11	Not Specified	

Table 2: Zeta Potential of Cationic Lipid Nanoparticles



Formulation	Zeta Potential (mV)	Reference
Cationic Lipid NP - Formulation A	-3.94 ± 0.75	[4]
Cationic Lipid NP - Formulation	+6	[5]
Cationic Lipid NP - Formulation	-44	[5]
PLGA-PEG/G0-C14 NP (siRNA)	Not Specified	
LNP PTEN-siRNA	Not Specified	

Experimental Protocols

This section provides a detailed methodology for the preparation and DLS analysis of **G0-C14** nanoparticles.

Materials and Equipment

- G0-C14 cationic lipid
- Co-lipids (e.g., DOPE, cholesterol)
- PEGylated lipid (e.g., DSPE-PEG)
- Therapeutic agent (e.g., siRNA)
- Appropriate buffer (e.g., citrate buffer, PBS)
- Ethanol
- Deionized, RNase-free water
- Microfluidic mixing device (e.g., NanoAssemblr) or vortexer



- Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)
- Disposable polystyrene cuvettes for size measurement
- Disposable folded capillary cells for zeta potential measurement
- Syringes and needles
- 0.22 μm syringe filters

Nanoparticle Formulation (Microfluidic Mixing Method)

- Prepare Lipid Stock Solution: Dissolve **G0-C14**, co-lipids, and PEGylated lipid in ethanol at the desired molar ratio. A typical ratio for siRNA delivery could be 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:PEG-lipid).
- Prepare Aqueous Phase: Dilute the siRNA cargo in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).
- Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
- Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (e.g., 3:1 aqueous to organic phase).
- Initiate the mixing process to allow for the self-assembly of nanoparticles.
- Buffer Exchange: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
- Sterilization: Filter the final nanoparticle formulation through a 0.22 μm syringe filter.

DLS Measurement Protocol

- Instrument Setup:
 - Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.



- Launch the instrument software and select the appropriate measurement type (Size and/or Zeta Potential).
- Sample Preparation for DLS:
 - Dilute a small aliquot of the G0-C14 nanoparticle suspension in the same buffer used for the final formulation (e.g., PBS) to an appropriate concentration. The optimal concentration will depend on the instrument and should result in a stable and appropriate count rate (typically between 100 and 500 kcps).
 - Ensure the sample is well-mixed by gentle pipetting. Avoid introducing air bubbles.
- Size and PDI Measurement:
 - Transfer the diluted sample into a clean, disposable polystyrene cuvette.
 - Place the cuvette in the instrument's sample holder.
 - In the software, define the sample name, dispersant (e.g., water or PBS, ensuring correct viscosity and refractive index values are used), and measurement parameters (e.g., temperature, equilibration time, number of runs).
 - Set the measurement temperature to 25°C.
 - Allow the sample to equilibrate for at least 60 seconds before starting the measurement.
 - Perform at least three consecutive measurements to ensure reproducibility.
 - The software will report the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
- Zeta Potential Measurement:
 - Carefully inject the diluted sample into a disposable folded capillary cell, avoiding the formation of air bubbles.
 - Place the cell into the instrument's sample holder.

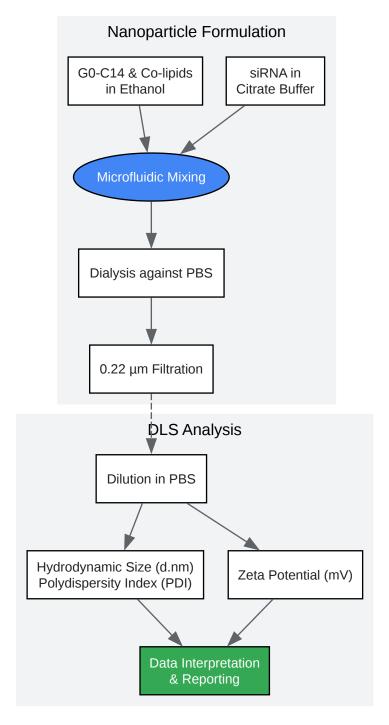


- In the software, select the zeta potential measurement mode.
- Define the sample name and dispersant properties.
- Set the measurement temperature to 25°C and allow for equilibration.
- Perform at least three consecutive measurements.
- The software will report the mean zeta potential and the zeta deviation.

Visualizations



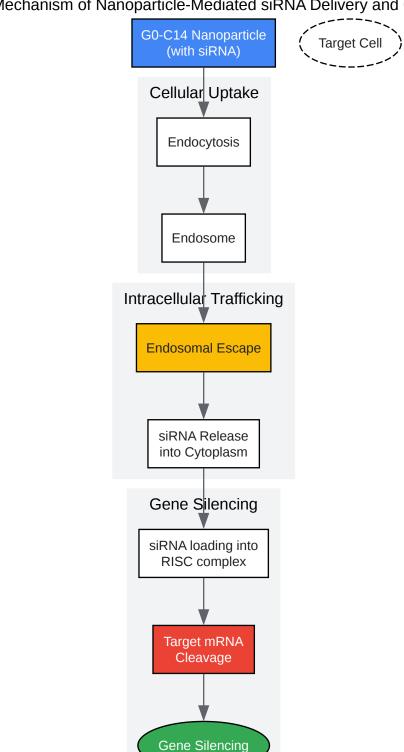
Experimental Workflow for DLS Characterization of G0-C14 Nanoparticles



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Caption: Workflow for **G0-C14** nanoparticle formulation and DLS characterization.





Mechanism of Nanoparticle-Mediated siRNA Delivery and Gene Silencing

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Caption: Nanoparticle-mediated siRNA delivery and gene silencing pathway.



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